molecular formula C118H176F3N31O37S2 B6295863 Amyloid Bri Protein (1-23) Trifluoroacetate CAS No. 717122-86-6

Amyloid Bri Protein (1-23) Trifluoroacetate

Cat. No.: B6295863
CAS No.: 717122-86-6
M. Wt: 2742.0 g/mol
InChI Key: KLAXZPCKFDMMMK-BKFULYPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amyloid Bri Protein (1-23) Trifluoroacetate is a synthetic peptide that is often used in research related to amyloid diseases, particularly Alzheimer’s disease. This compound is a fragment of the larger Amyloid Bri Protein, which is known to form amyloid fibrils associated with neurodegenerative conditions. The trifluoroacetate salt form is commonly used to enhance the stability and solubility of the peptide for experimental purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amyloid Bri Protein (1-23) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and simultaneously deprotected using a cocktail of TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

Amyloid Bri Protein (1-23) Trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be modified through substitution reactions, often using specific reagents to target particular side chains.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or atmospheric oxygen.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Various reagents depending on the desired modification, such as iodoacetamide for cysteine alkylation.

Major Products Formed

Scientific Research Applications

Amyloid Bri Protein (1-23) Trifluoroacetate is widely used in scientific research, particularly in studies related to amyloid diseases. Some key applications include:

Mechanism of Action

The mechanism of action of Amyloid Bri Protein (1-23) Trifluoroacetate involves its ability to form amyloid fibrils. These fibrils are aggregates of misfolded proteins that can disrupt cellular function. The peptide interacts with other amyloidogenic proteins, promoting their aggregation and fibril formation. This process is mediated by specific molecular interactions and pathways, including the involvement of chaperone proteins like BRICHOS domains, which can modulate amyloid fibril formation .

Comparison with Similar Compounds

Similar Compounds

    Amyloid Beta (1-42): Another amyloidogenic peptide associated with Alzheimer’s disease.

    Amyloid Beta (1-40): A shorter variant of Amyloid Beta (1-42) with similar properties but different aggregation kinetics.

    Prion Protein Fragments: Peptides derived from prion proteins that also form amyloid fibrils.

Uniqueness

Amyloid Bri Protein (1-23) Trifluoroacetate is unique due to its specific sequence and the presence of trifluoroacetate, which enhances its stability and solubility. This makes it particularly useful for experimental studies where peptide stability is crucial .

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(4R,7S,13S,16S,19S,22S,25R,28S,31S,34S,37S,40S,43S,49S,52S,55R)-28-(4-aminobutyl)-31-(2-amino-2-oxoethyl)-25,37,52-tribenzyl-7,46-bis[(2S)-butan-2-yl]-43-(3-carbamimidamidopropyl)-16,34-bis(2-carboxyethyl)-4-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]-13-[(1R)-1-hydroxyethyl]-40-(1H-imidazol-5-ylmethyl)-22,49-dimethyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-heptadecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53-heptadecazacyclohexapentacont-55-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C116H175N31O35S2.C2HF3O2/c1-13-58(7)90-112(178)131-70(34-26-42-124-116(121)122)98(164)136-77(47-67-50-123-55-125-67)104(170)134-76(46-66-31-22-17-23-32-66)103(169)130-71(36-39-87(155)156)99(165)137-78(48-84(119)151)105(171)129-69(33-24-25-41-117)97(163)133-74(44-64-27-18-15-19-28-64)101(167)127-61(10)94(160)144-89(57(5)6)111(177)132-72(37-40-88(157)158)100(166)147-92(63(12)150)114(180)139-73(43-56(3)4)107(173)146-91(59(8)14-2)113(179)143-83(110(176)141-81(52-149)115(181)182)54-184-183-53-82(109(175)135-75(45-65-29-20-16-21-30-65)102(168)128-62(11)95(161)145-90)142-106(172)79(49-85(120)152)138-108(174)80(51-148)140-93(159)60(9)126-96(162)68(118)35-38-86(153)154;3-2(4,5)1(6)7/h15-23,27-32,50,55-63,68-83,89-92,148-150H,13-14,24-26,33-49,51-54,117-118H2,1-12H3,(H2,119,151)(H2,120,152)(H,123,125)(H,126,162)(H,127,167)(H,128,168)(H,129,171)(H,130,169)(H,131,178)(H,132,177)(H,133,163)(H,134,170)(H,135,175)(H,136,164)(H,137,165)(H,138,174)(H,139,180)(H,140,159)(H,141,176)(H,142,172)(H,143,179)(H,144,160)(H,145,161)(H,146,173)(H,147,166)(H,153,154)(H,155,156)(H,157,158)(H,181,182)(H4,121,122,124);(H,6,7)/t58-,59-,60-,61-,62-,63+,68-,69-,70-,71-,72-,73?,74+,75-,76-,77-,78-,79-,80-,81-,82-,83-,89-,90?,91-,92-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAXZPCKFDMMMK-BKFULYPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C)CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)C(=O)NC(CO)C(=O)O)C(C)CC)CC(C)C)C(C)O)CCC(=O)O)C(C)C)C)CC3=CC=CC=C3)CCCCN)CC(=O)N)CCC(=O)O)CC4=CC=CC=C4)CC5=CN=CN5)CCCNC(=N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N1)CC(C)C)[C@@H](C)O)CCC(=O)O)C(C)C)C)CC2=CC=CC=C2)CCCCN)CC(=O)N)CCC(=O)O)CC3=CC=CC=C3)CC4=CN=CN4)CCCNC(=N)N)[C@@H](C)CC)C)CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)C(=O)N[C@@H](CO)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C118H176F3N31O37S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2742.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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